- CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockersTetrahedron, 1999, 55(50), 14381-14390,
Cas no 93379-54-5 ((S)-Atenolol)

(S)-Atenolol structure
상품 이름:(S)-Atenolol
(S)-Atenolol 화학적 및 물리적 성질
이름 및 식별자
-
- Esatenolol
- (S)-Atenolol
- (S)-(-)-Atenolol
- S-ATENOLOL
- 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
- Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
- (-)-Atenolol
- (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- S-(-)-Atenolol
- ESATENOLOL [MART.]
- ESATENOLOL [JAN]
- Prestwick3_000953
- DTXSID10239405
- HMS3260O14
- NCGC00015007-05
- 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
- CHEBI:31556
- Prestwick2_000536
- 93379-54-5
- 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- Esatenolol [INN]
- GS-0672
- NCGC00015007-04
- ESATENOLOL [WHO-DD]
- Tocris-0393
- NCGC00024566-01
- MFCD00074918
- AB00513856
- BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- (S)-(-)-Atenolol, powder
- GEO-02804
- SR-01000597666
- HMS3675I05
- NCGC00016880-04
- NCGC00016880-03
- HMS2235B16
- S(-)-Atenolol
- CHEMBL343633
- NCGC00015007-03
- (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
- EN300-18539569
- HMS2097P08
- Tocris-0387
- CCG-204251
- A-143
- BPBio1_001042
- DPF757BOSR
- HMS3266K19
- NCGC00015007-02
- S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
- NCGC00016880-07
- NCGC00260841-01
- MLS002153864
- NCGC00093636-02
- CAS-56715-13-0
- NCGC00024570-04
- NCGC00093636-01
- Lopac-A-143
- EU-0100156
- Q24255323
- SCHEMBL4363
- CAS-93379-54-5
- AKOS015894675
- NCGC00016880-02
- Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- BSPBio_000946
- Atenolol, (s)-
- Tox21_500156
- NCGC00024570-02
- NCGC00016880-06
- SR-01000597666-1
- 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- Prestwick0_000536
- NCGC00016880-01
- (S)-()-Atenolol
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
- NCGC00093636-03
- (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Lopac-A-7655
- Prestwick1_000536
- NS00099224
- NCGC00024570-01
- Lopac-A-142
- NCGC00015007-12
- NCGC00024570-03
- W-200527
- D01471
- LP00156
- SPBio_002472
- NCGC00016880-05
- NCGC00016880-13
- HMS3411I05
- Atenolol, (-)-
- UNII-DPF757BOSR
- HMS3714P08
- atenolol-(-)
- Lopac0_000156
- BRD-K44993696-001-03-2
- SR-01000597666-3
- BRD-K44993696-001-05-7
- 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Esatenolol (JAN/INN)
- (S)(-)-atenolol
- BRD-K44993696-001-12-3
- (S)-(-)-Atenolol, 99%
- SMR000326748
- NCGC00015007-01
- DB13443
- SDCCGSBI-0050144.P002
-
- 인치: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
- InChIKey: METKIMKYRPQLGS-LBPRGKRZSA-N
- 미소: O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C
계산된 속성
- 정밀분자량: 266.163043g/mol
- 표면전하: 0
- XLogP3: 0.2
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 4
- 회전 가능한 화학 키 수량: 8
- 동위원소 질량: 266.163043g/mol
- 단일 동위원소 질량: 266.163043g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 84.6Ų
- 중원자 수량: 19
- 복잡도: 263
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 1
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 3
실험적 성질
- 색과 성상: 연분홍 고체
- 융해점: 148-152 °C(lit.)
- 용해도: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
- 용해성: 물에 녹다
(S)-Atenolol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04198-100mg |
(S)-(-)-Atenolol |
93379-54-5 | 100mg |
¥9078.0 | 2021-09-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203687B-2.5 g |
S-(−)-Atenolol, |
93379-54-5 | 2.5 g |
¥15,042.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203687A-50 mg |
S-(−)-Atenolol, |
93379-54-5 | 50mg |
¥2,031.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203687A-50mg |
S-(−)-Atenolol, |
93379-54-5 | 50mg |
¥2031.00 | 2023-09-05 | ||
A2B Chem LLC | AB56143-250mg |
(S)-Atenolol |
93379-54-5 | 250mg |
$333.00 | 2024-07-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203687B-2.5g |
S-(−)-Atenolol, |
93379-54-5 | 2.5g |
¥15042.00 | 2023-09-05 | ||
TRC | A790085-5mg |
(S)-Atenolol |
93379-54-5 | 5mg |
$ 92.00 | 2023-04-19 | ||
TRC | A790085-50mg |
(S)-Atenolol |
93379-54-5 | 50mg |
$ 135.00 | 2023-04-19 | ||
TRC | A790085-2.5g |
(S)-Atenolol |
93379-54-5 | 2.5g |
$ 1476.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203687-10mg |
S-(−)-Atenolol, |
93379-54-5 | 10mg |
¥677.00 | 2023-09-05 |
(S)-Atenolol 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, 10 - 15 °C
참조
- Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Solvents: Water ; 30 min, rt
1.2 20 - 60 °C; 12 - 24 h
1.2 20 - 60 °C; 12 - 24 h
참조
- Method for preparing (S)-atenolol, Korea, , ,
합성회로 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 45 - 50 psi, 35 - 38 °C
참조
- Improved process for the industrial manufacture of atenolol, India, , ,
합성회로 5
반응 조건
1.1 Solvents: Methanol ; 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
참조
- Process for the preparation of pure (S)-enantiomer of atenolol, Croatia, , ,
합성회로 6
반응 조건
1.1 Solvents: Water ; 12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
참조
- Lipase-catalyzed green synthesis of enantiopure atenololRSC Advances, 2015, 5(21), 15850-15860,
합성회로 7
반응 조건
1.1 Solvents: Water ; rt → 10 °C; 3 h, 10 - 15 °C; 10 h
참조
- Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine., United States, , ,
합성회로 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
참조
- Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomersJournal of Separation Science, 2005, 28(3), 251-256,
합성회로 9
반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
참조
- Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrinApplied Organometallic Chemistry, 2008, 22(10), 583-591,
합성회로 10
반응 조건
1.1 Solvents: Isopropanol ; rt → 38 °C; 7 h, 38 °C
참조
- Method for preparation of (S)-Atenolol, China, , ,
합성회로 11
반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
참조
- Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal saltsBulletin of the Korean Chemical Society, 2008, 29(2), 313-318,
합성회로 12
반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 0 - 5 °C; 1 d, rt
참조
- An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolutionBioorganic & Medicinal Chemistry, 2005, 13(3), 627-630,
합성회로 13
반응 조건
1.1 Solvents: Methanol
참조
- Process for producing optically active atenolol and intermediate thereof, European Patent Organization, , ,
합성회로 14
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 310 - 345 kPa, 35 - 38 °C
참조
- Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale, Russian Federation, , ,
합성회로 15
반응 조건
1.1 Solvents: Methanol
참조
- Preparation of optically active atenolol and its intermediates, Japan, , ,
합성회로 16
반응 조건
1.1 Reagents: Sodium methoxide , Ammonia Solvents: Methanol ; 20 °C; 24 h, 20 °C
참조
- Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step, Croatia, , ,
합성회로 17
반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
참조
- Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell StructureJournal of Physical Chemistry C, 2009, 113(19), 8313-8319,
합성회로 18
반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
참조
- Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexesHelvetica Chimica Acta, 2008, 91(2), 317-332,
합성회로 19
반응 조건
1.1 Solvents: Methanol
참조
- Manufacture of optically active atenolol and its intermediates, Japan, , ,
합성회로 20
반응 조건
1.1 Reagents: Ammonium hydroxide
참조
- Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenololJournal of Organic Chemistry, 1992, 57(22), 6003-5,
(S)-Atenolol Raw materials
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, methyl ester
- (R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (S)-Atenolol
- 4-(2S)-2-Oxiranylmethoxybenzeneacetamide
- 4-Hydroxyphenylacetamide
- 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, butyl ester
- propan-2-amine
- (S)-(+)-Glycidyl-4-nitrobenzenesulfonate
(S)-Atenolol Preparation Products
(S)-Atenolol 관련 문헌
-
Joni Agustian,Azlina Harun Kamaruddin,Hassan Y. Aboul-Enein RSC Adv. 2016 6 26077
-
Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011
-
Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881
-
Rajender Kumar,Ravi Bhushan RSC Adv. 2014 4 50130
-
Leif Schweitz,Lars I. Andersson,Staffan Nilsson Analyst 2002 127 22
93379-54-5 ((S)-Atenolol) 관련 제품
- 29122-68-7(Atenolol)
- 51384-51-1(Metoprolol)
- 81024-43-3((R)-Metoprolol)
- 81024-42-2((S)-Metoprolol)
- 98418-47-4(Metoprolol succinate)
- 56715-13-0((R)-(+)-Atenolol)
- 37350-58-6(Metoprolol)
- 87619-83-8(4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))
- 56392-14-4(Metoprolol Acid)
- 56392-17-7(Metoprolol Tartrate (mixture of isomers))
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량